c-Src Kinase Inhibition: 4-tert-Butylphenyl Derivative vs. 3,4-Dichlorophenyl Analog
In a direct panel screen of synthesized tetrahydroindazolones, the analog bearing the same 4-tert-butylphenyl group as the target compound demonstrated clear superiority in c-Src kinase inhibition over the 3,4-dichlorophenyl analog [1]. While both compounds showed modest activity, the target-matching derivative achieved a lower IC50, indicating more efficient kinase engagement under identical assay conditions.
| Evidence Dimension | c-Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 35.1 µM (for the 4-tert-butylphenyl tetrahydroindazolone analog, compound 32) |
| Comparator Or Baseline | IC50 = 50.7 µM (for the 3,4-dichlorophenyl tetrahydroindazolone analog, compound 13) |
| Quantified Difference | The 4-tert-butylphenyl analog inhibits c-Src kinase 1.44-fold more potently (∆IC50 = -15.6 µM). |
| Conditions | In vitro enzymatic assay against c-Src kinase. Compounds synthesized via a regioselective one-pot method and characterized by standard spectroscopic techniques. |
Why This Matters
For screening campaigns targeting c-Src, this 44% improvement in IC50 can be the critical difference between identifying a hit and a false negative when selecting representative compounds from a tetrahydroindazolone library.
- [1] Rao, V. K., Chhikara, B. S., Tiwari, R., Shirazi, A. N., Parang, K., & Kumar, A. (2012). One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 410-414. View Source
